![molecular formula C11H19NO5 B1529877 Methyl 2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-yl)acetate CAS No. 1416323-08-4](/img/structure/B1529877.png)
Methyl 2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-yl)acetate
Overview
Description
Methyl 2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-yl)acetate, also known as MBOC-3, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Quantitative Analysis of tert-Butyloxycarbonyl Group in Amino Acid Derivatives :
- Ehrlich-Rogozinski, 1974 described a method for quantitatively cleaving the tert-butyloxycarbonyl group from N-blocked amino acids and peptides, yielding protonated amino groups. This process is significant for accurate determination of tert-butyloxycarbonylderivatives in amino acid and peptide synthesis.
Conformation Studies in Crystalline State and Gas Phase :
- Ejsmont, Gajda & Makowski, 2007 analyzed the structure of tert-butoxycarbonylglycyl-dehydroalanyl-glycine methyl ester in crystalline state and gas phase through X-ray diffraction and DFT calculations. Their work contributes to understanding the conformational behaviors of tert-butoxycarbonyl protected peptides.
Building Blocks for Cyclopropyl-Containing Amino Acids :
- Limbach, Lygin, Es-Sayed & Meijere, 2009 demonstrated the use of methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate as a versatile building block for cyclopropyl-containing amino acids. Their study is significant in the field of peptidomimetics and amino acid synthesis.
Synthesis and Properties of Amino Acid-Based Polyacetylenes :
- Gao, Sanda & Masuda, 2003 explored the synthesis of novel amino acid-derived acetylene monomers, including N-(tert-butoxycarbonyl)-l-alanine N‘-propargylamide. This research contributes to the development of polymers with specific structural and optical properties.
Synthesis of Spirocycles Containing Oxetane/Azetidine :
- Jones, Proud & Sridharan, 2016 conducted a study on the synthesis of spirocycles containing oxetane/azetidine via silver-catalyzed 1,3-dipolar cycloaddition reactions. This research is pertinent to the synthesis of complex cyclic structures in medicinal chemistry.
properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxetan-3-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-8(9(13)15-4)7-5-16-6-7/h7-8H,5-6H2,1-4H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEKGWYJXBGAMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1COC1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201141873 | |
Record name | 3-Oxetaneacetic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201141873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-yl)acetate | |
CAS RN |
1416323-08-4 | |
Record name | 3-Oxetaneacetic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1416323-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Oxetaneacetic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201141873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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